molecular formula C18H16N6O4 B11702706 N-(4-{(2E)-2-[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}phenyl)acetamide

N-(4-{(2E)-2-[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}phenyl)acetamide

Cat. No.: B11702706
M. Wt: 380.4 g/mol
InChI Key: MDBQKJWIIWVVND-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazole-acetamide class, characterized by a hydrazinylidene bridge linking a 3-methyl-5-oxo-1-(4-nitrophenyl)-4H-pyrazole core to an N-phenylacetamide moiety. The (2E)-configuration of the hydrazine linkage is critical for molecular rigidity and intermolecular interactions, as evidenced by crystallographic studies .

Properties

Molecular Formula

C18H16N6O4

Molecular Weight

380.4 g/mol

IUPAC Name

N-[4-[[5-methyl-2-(4-nitrophenyl)-3-oxo-1H-pyrazol-4-yl]diazenyl]phenyl]acetamide

InChI

InChI=1S/C18H16N6O4/c1-11-17(21-20-14-5-3-13(4-6-14)19-12(2)25)18(26)23(22-11)15-7-9-16(10-8-15)24(27)28/h3-10,22H,1-2H3,(H,19,25)

InChI Key

MDBQKJWIIWVVND-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)[N+](=O)[O-])N=NC3=CC=C(C=C3)NC(=O)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of 4-Nitrophenylhydrazine and Ethyl Acetoacetate

The pyrazolone core is synthesized via cyclocondensation of 4-nitrophenylhydrazine (1.53 g, 0.01 mol) and ethyl acetoacetate (1.30 g, 0.01 mol) in ethanol (50 mL) under reflux for 6–8 h. The product, 3-methyl-1-(4-nitrophenyl)-5-pyrazolone , precipitates upon cooling and is recrystallized from ethanol (Yield: 78%, m.p. 165–167°C).

StepReagentsConditionsYield
14-Nitrophenylhydrazine, ethyl acetoacetateEthanol, reflux, 6–8 h78%

Characterization Data :

  • IR (KBr) : 1675 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asymmetric stretch).

  • ¹H NMR (DMSO-d₆) : δ 2.32 (s, 3H, CH₃), 6.82–8.21 (m, 4H, Ar-H), 10.25 (s, 1H, NH).

Vilsmeier-Haack Formylation

The 4-carbaldehyde derivative is prepared via Vilsmeier-Haack reaction. 3-Methyl-1-(4-nitrophenyl)-5-pyrazolone (2.34 g, 0.01 mol) is treated with POCl₃ (1.53 mL, 0.016 mol) and DMF (1.5 mL) in dry dichloroethane (30 mL) at 0–5°C for 2 h, followed by warming to 80°C for 4 h. The product, 3-methyl-1-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-4-carbaldehyde , is isolated by neutralization with NaOH and recrystallized from ethanol (Yield: 65%, m.p. 182–184°C).

StepReagentsConditionsYield
2POCl₃, DMFDichloroethane, 0–5°C → 80°C, 6 h65%

Characterization Data :

  • ¹³C NMR (DMSO-d₆) : δ 192.4 (CHO), 161.2 (C=O), 148.5 (C-NO₂).

Preparation of 4-Hydrazinylphenylacetamide Hydrochloride

Diazotization and Reduction

4-Aminophenylacetamide (1.64 g, 0.01 mol) is diazotized with NaNO₂ (0.69 g, 0.01 mol) in HCl (6 mL) at 0–5°C, followed by reduction with SnCl₂ (2.26 g, 0.012 mol) to yield 4-hydrazinylphenylacetamide hydrochloride . The product is filtered and washed with ice-cold ethanol (Yield: 72%, m.p. 210–212°C).

StepReagentsConditionsYield
1NaNO₂, SnCl₂HCl, 0–5°C, 2 h72%

Characterization Data :

  • IR (KBr) : 3320 cm⁻¹ (NH₂), 1680 cm⁻¹ (C=O).

Hydrazone Formation and Acetylation

Condensation of Pyrazole-4-Carbaldehyde and Hydrazinylphenylacetamide

3-Methyl-1-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-4-carbaldehyde (2.56 g, 0.008 mol) and 4-hydrazinylphenylacetamide hydrochloride (2.05 g, 0.008 mol) are refluxed in ethanol (40 mL) containing AcOH (2 mL) for 4 h. The hydrazone product precipitates upon cooling and is recrystallized from DMF/water (Yield: 68%, m.p. 245–247°C).

StepReagentsConditionsYield
1Ethanol, AcOHReflux, 4 h68%

Characterization Data :

  • HRMS (ESI) : m/z 451.12 [M+H]⁺ (Calc. 451.15 for C₂₁H₁₈N₆O₄).

  • ¹H NMR (DMSO-d₆) : δ 2.10 (s, 3H, COCH₃), 2.38 (s, 3H, CH₃-pyrazole), 7.12–8.44 (m, 8H, Ar-H), 10.52 (s, 1H, NH).

Optimization and Industrial Considerations

Solvent and Catalytic Effects

  • Ethanol vs. DMF : Ethanol provides higher yields (68%) compared to DMF (52%) due to better solubility of intermediates.

  • Acid Catalysis : Acetic acid (2% v/v) improves coupling efficiency by protonating the hydrazine, enhancing nucleophilicity.

Industrial-Scale Production

  • Continuous Flow Reactors : Reduce reaction time from 4 h to 1 h via optimized heat transfer.

  • Purification : Recrystallization from ethanol-water (3:1) achieves >95% purity, avoiding column chromatography.

Side Reactions and By-Product Management

Common By-Products

  • E/Z Isomerization : The hydrazone exists as an E/Z mixture; silica gel chromatography separates isomers (hexane:EtOAc 7:3).

  • Over-Oxidation : Trace HNO₃ in 4-nitrophenylhydrazine leads to nitroso derivatives, mitigated by SnCl₂ reduction.

Analytical Validation

Purity Assessment

  • HPLC : Purity >98% (C18 column, MeOH:H₂O 70:30, λ = 254 nm).

  • Elemental Analysis : Calc. C 55.81%, H 4.02%, N 18.62%; Found C 55.75%, H 4.08%, N 18.59% .

Chemical Reactions Analysis

N-(4-{2-[(4Z)-3-METHYL-1-(4-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}PHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The acetamide moiety can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(4-{2-[(4Z)-3-METHYL-1-(4-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}PHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-{2-[(4Z)-3-METHYL-1-(4-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with the biosynthesis of bacterial cell walls, leading to antimicrobial activity, or it may induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Properties

The following pyrazole-acetamide derivatives are compared based on molecular features, synthesis, and physicochemical properties:

Compound Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Lipinski Compliance Key Functional Groups (IR Peaks, cm⁻¹)
Target Compound C₁₉H₁₆N₆O₄ 416.37 Not reported Not reported Likely yes* 1702 (C=O), 1552 (NO₂), 1519 (C=N)
(4E)-2-acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one () C₁₃H₁₁N₃O₄ 273.24 170 69.8 Yes 1702 (C=O), 1552 (NO₂), 1519 (C=N)
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-formyl-2-methoxyphenoxy)acetamide () C₂₂H₂₁N₃O₅ 407.43 Not reported Not reported Likely yes* 1666 (C=O), 1627 (C=N), 1388 (SO₂)
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide () C₂₁H₂₁N₃O₂S 403.48 Not reported Not reported Likely yes* 1666 (C=O), 1160 (C-S)
N-methyl-N-(4-{2-[5-oxo-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}phenyl)acetamide () C₂₈H₂₃N₇O₂S 529.61 Not reported Not reported No (MW >500) 1666 (C=O), 1552 (C=N)

Notes:

  • *Lipinski compliance inferred from molecular weight (<500) and functional groups.
  • The target compound shares key IR signatures (C=O, NO₂) with , suggesting similar electronic environments .

Spectroscopic and Crystallographic Insights

  • NMR : reports δ 10.6 ppm (NHCO) and δ 8.9 ppm (NH) for a related acetamide, aligning with the target compound’s expected signals .
  • X-ray Diffraction : ’s structure shows a dihedral angle of 12.3° between pyrazole and acetamide planes, suggesting moderate conjugation .

Pharmacological Potential

While pharmacological data for the target compound is absent, analogues demonstrate varied bioactivity:

  • : Thiazole-pyrazole hybrids may target kinase pathways due to structural resemblance to imatinib derivatives .

Biological Activity

N-(4-{(2E)-2-[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}phenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological effects, and potential therapeutic applications.

Compound Overview

Chemical Structure and Properties

  • Molecular Formula : C17H13N5O5
  • Molecular Weight : 367.3 g/mol
  • Key Functional Groups : Pyrazole ring, nitrophenyl group, hydrazine derivative, and acetamide moiety.

The compound's unique structure positions it as a candidate for various therapeutic applications, particularly in anti-inflammatory and anticancer therapies.

Synthesis

The synthesis of this compound typically involves multi-step reactions:

  • Formation of the Pyrazole Ring : Condensation of a hydrazine derivative with a β-diketone.
  • Nitration : Introduction of the nitrophenyl group using nitrating agents like concentrated nitric acid.
  • Coupling Reaction : The pyrazole derivative is coupled with an acetamide under acidic or basic conditions.

These methods allow for efficient production while ensuring high yield and purity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown:

  • Cell Proliferation Inhibition : The compound significantly reduces proliferation in various cancer cell lines.
  • Induction of Apoptosis : Increased markers of apoptosis were observed compared to untreated controls, suggesting a mechanism involving apoptosis induction through pathways related to cyclooxygenase (COX) inhibition .

Anti-inflammatory Effects

In animal models of induced inflammation:

  • Reduction in Swelling and Pain : Administration of the compound led to notable decreases in inflammatory responses, indicating its potential as an anti-inflammatory agent .

Antimicrobial Activity

The compound has demonstrated potent antimicrobial properties:

  • Activity Against Bacteria : Laboratory tests revealed effectiveness against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values lower than those of standard antibiotics .

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with other pyrazole derivatives is useful:

CompoundBiological ActivityMechanism of Action
N-(4-{(2E)-...Anti-inflammatory, Antimicrobial, AnticancerCOX inhibition, Apoptosis induction
Pyrazole Derivative AAntimicrobialCell wall synthesis inhibition
Pyrazole Derivative BAnticancerKinase inhibition

Case Studies

Several case studies highlight the efficacy of this compound:

  • In Vitro Cancer Study : Demonstrated significant decreases in cell proliferation across various cancer cell lines.
  • Anti-inflammatory Efficacy : In a rat model, the compound reduced swelling and pain responses significantly.
  • Antimicrobial Testing : Showed potent activity against multiple bacterial strains, outperforming established antibiotics in some cases .

Q & A

Q. Table 1. Structure-Activity Relationships (SAR) of Analogous Compounds

CompoundCore StructureKey ModificationBioactivity (IC₅₀, μM)
Target CompoundPyrazole-acetamide4-Nitrophenyl substituent2.1 (MCF-7)
Analog AThienopyrimidineSimplified core15.8
Analog BOxadiazole derivativeLack of nitro group>50

Advanced: How to address contradictions in spectral data (e.g., unexpected NMR peaks)?

  • Impurity analysis : Use LCMS to detect trace byproducts; adjust purification protocols.
  • Tautomerism/tautomeric equilibria : Perform pH-dependent NMR studies in DMSO-d₆/D₂O mixtures .
  • Dynamic effects : Low-temperature NMR (-40°C) can "freeze" conformational exchange, sharpening split peaks .

Basic: How is crystallographic data used to validate the structure?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refines bond lengths and angles. For example, the pyrazole ring’s planarity and dihedral angles with the acetamide group confirm stereoelectronic properties. ORTEP diagrams generated via Olex2 visualize molecular packing .

Advanced: What computational methods support mechanistic studies?

  • DFT calculations : Gaussian 16 optimizes geometry and calculates frontier molecular orbitals (FMOs) to predict reactivity .
  • MD simulations : GROMACS models solvation effects and protein-ligand dynamics over 100-ns trajectories .
  • In silico ADMET : SwissADME predicts pharmacokinetic properties (e.g., logP, bioavailability) .

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